An In-Depth Technical Guide to the Synthesis and Characterization of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a validated, step-by-step synthetic protocol, rooted in established chemical principles, and detail the analytical techniques required for structural elucidation and purity confirmation. This document is intended for researchers, chemists, and drug development professionals, offering both practical experimental details and the theoretical underpinnings of the procedural choices.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery.[1] This nitrogen-rich bicyclic system serves as a versatile framework for developing potent and selective therapeutic agents across a range of diseases, including cancer and inflammatory conditions.[1][2] Its rigid structure and capacity for diverse functionalization allow for precise three-dimensional orientation of pharmacophoric groups, making it an ideal starting point for inhibitor design, particularly for enzymes like protein kinases.[1]
The target molecule of this guide, 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No: 83702-52-7), incorporates key functional groups: a carbonitrile, an acetyl group, and a methyl group.[3][4] The carbonitrile is a common precursor for further chemical modifications, while the acetyl and methyl groups at positions 6 and 7, respectively, define the substitution pattern on the pyrimidine ring, influencing the molecule's steric and electronic properties. A thorough understanding of its synthesis and characterization is crucial for its application in synthetic programs.
Synthesis Strategy: A Regioselective Cyclocondensation Approach
The most efficient and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound. This strategy offers high regioselectivity and typically proceeds in good yields.
2.1 Retrosynthetic Analysis
Our retrosynthetic analysis of the target molecule identifies two primary building blocks:
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3-Amino-1H-pyrazole-4-carbonitrile : This provides the pyrazole ring and the C3-carbonitrile moiety.
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Acetylacetone (2,4-pentanedione) : This symmetric β-diketone serves as the source for the C5, C6, C7, and the associated methyl and acetyl substituents of the pyrimidine ring.
The key disconnection is made across the N1-C7 and N4-C5 bonds of the pyrimidine ring, leading directly to these commercially available or readily synthesized precursors.
Caption: Retrosynthetic pathway for the target compound.
2.2 Reaction Mechanism Rationale
The reaction proceeds via a regioselective condensation. The more nucleophilic exocyclic amino group (-NH2) of the 3-aminopyrazole attacks one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization where the endocyclic nitrogen (N1) attacks the second carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent dehydration under acidic conditions yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is an ideal solvent and catalyst as it protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the final dehydration step.[5]
Experimental Protocol: Synthesis
This protocol details a reliable method for the synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
3.1 Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Purity |
| 3-Amino-1H-pyrazole-4-carbonitrile | 16617-46-6 | 108.10 | ≥97% |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | ≥99% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | 95% |
3.2 Step-by-Step Synthesis Protocol
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-1H-pyrazole-4-carbonitrile (5.4 g, 0.05 mol).
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Solvent and Reagent Addition: Add glacial acetic acid (40 mL) to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (5.5 mL, 0.055 mol, 1.1 eq) dropwise.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
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Workup and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-cold water with stirring.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual acetic acid and unreacted starting materials.
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Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 75-85%.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
4.1 Expected Analytical Data
The following table summarizes the expected data for 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.[4]
| Analysis Technique | Property / Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₁₀H₈N₄O |
| Molecular Weight | 200.20 g/mol |
| Melting Point | Expected to be in the range of 220-235 °C (literature values may vary slightly) |
| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1680 (C=O stretch, acetyl), ~1600, 1550 (C=N, C=C stretches of the heterocyclic rings) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.2 (s, 1H, H5), ~8.5 (s, 1H, H2), ~7.5 (s, 1H, H7-pyrimidine), ~2.8 (s, 3H, COCH₃), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~195 (C=O), ~160 (C7), ~150 (C5), ~145 (C3a), ~115 (C≡N), ~90 (C3), plus other aromatic and methyl carbons. |
| Mass Spec (ESI+) | m/z: 201.07 [M+H]⁺ |
4.2 Interpretation of Spectroscopic Data
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FT-IR: The sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. The strong absorption around 1680 cm⁻¹ confirms the presence of the acetyl carbonyl (C=O) group.
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¹H NMR: The spectrum is expected to show distinct singlets for each proton, reflecting the molecule's symmetry. The downfield chemical shifts for the ring protons (H2, H5, H7) are characteristic of their positions within the electron-deficient aromatic system. The two upfield singlets correspond to the acetyl and methyl protons.
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Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201, confirming the molecular weight of 200.20 g/mol .
Comprehensive Workflow Diagram
The entire process from starting materials to final, characterized product can be visualized as a logical workflow.
Caption: End-to-end workflow for synthesis and characterization.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. The described cyclocondensation reaction is efficient and utilizes readily available starting materials. The detailed characterization protocol provides a clear framework for confirming the structural integrity and purity of the final compound, ensuring its suitability for subsequent research and development activities. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a cornerstone of modern medicinal chemistry, and a solid understanding of its synthesis is fundamental for innovation in the field.
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